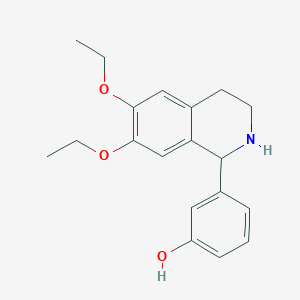![molecular formula C20H21FN2O2S B11506341 2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone](/img/structure/B11506341.png)
2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dihydro-1,3-thiazol-2-yl-2,3-dimethylanilino)-1-(2-fluoro-4-methoxyphenyl)-1-ethanone is a complex organic compound that features a thiazole ring, a dimethylaniline moiety, and a fluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-yl-2,3-dimethylanilino)-1-(2-fluoro-4-methoxyphenyl)-1-ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Dimethylaniline Moiety: This step often involves a nucleophilic substitution reaction where the thiazole intermediate reacts with a dimethylaniline derivative.
Introduction of the Fluoro-Methoxyphenyl Group: This can be done via a Friedel-Crafts acylation reaction, where the thiazole-dimethylaniline intermediate reacts with a fluoro-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1,3-thiazol-2-yl-2,3-dimethylanilino)-1-(2-fluoro-4-methoxyphenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(4,5-dihydro-1,3-thiazol-2-yl-2,3-dimethylanilino)-1-(2-fluoro-4-methoxyphenyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigated for its interactions with various biological targets, which could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-yl-2,3-dimethylanilino)-1-(2-fluoro-4-methoxyphenyl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dihydro-1,3-thiazol-2-yl-2,3-dimethylanilino)-1-(2-chloro-4-methoxyphenyl)-1-ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-(4,5-dihydro-1,3-thiazol-2-yl-2,3-dimethylanilino)-1-(2-fluoro-4-hydroxyphenyl)-1-ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the fluoro-methoxyphenyl group in 2-(4,5-dihydro-1,3-thiazol-2-yl-2,3-dimethylanilino)-1-(2-fluoro-4-methoxyphenyl)-1-ethanone imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C20H21FN2O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylanilino]-1-(2-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H21FN2O2S/c1-13-5-4-6-18(14(13)2)23(20-22-9-10-26-20)12-19(24)16-8-7-15(25-3)11-17(16)21/h4-8,11H,9-10,12H2,1-3H3 |
InChI Key |
INGKRRQTDMLAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)C2=C(C=C(C=C2)OC)F)C3=NCCS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11506270.png)
![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11506278.png)
![methyl N-{[4-(trifluoromethyl)phenyl]carbonyl}-L-valinate](/img/structure/B11506280.png)
![1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B11506287.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11506291.png)
![N-[(Adamantan-1-YL)methyl]-2-[(4-hydroxy-6-propylpyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11506298.png)
![6-Tert-butyl-2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B11506304.png)
![4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11506306.png)
![7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine](/img/structure/B11506311.png)
![3-{[4-(3,4-dimethylphenyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B11506328.png)

![3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-methylbenzo[f]quinoline](/img/structure/B11506334.png)
![2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11506339.png)
